molecular formula C22H23N5O4 B11027076 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11027076
M. Wt: 421.4 g/mol
InChI Key: NQJVEMNPVLQYNS-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core with dimethoxy substituents and a benzimidazole moiety, making it a molecule of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzimidazole Attachment: The benzimidazole moiety is synthesized separately and then attached to the phthalazinone core via a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

Potential medicinal applications include its use as a therapeutic agent. The compound’s ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide lies in its combined structural features. The presence of both the phthalazinone and benzimidazole moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C22H23N5O4/c1-26-16-7-5-4-6-15(16)25-18(26)10-11-23-19(28)13-27-22(29)20-14(12-24-27)8-9-17(30-2)21(20)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)

InChI Key

NQJVEMNPVLQYNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

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